GK83

nAChR Structure-Activity Relationship Linker Optimization

Standard nAChR ligands (nicotine, Altinicline) fail to probe peripheral receptor function due to high CNS penetration. This compound integrates a propenyl-linked cyclohexane carboxylic acid terminus (pKa ~4-5), conferring anionic character and reduced passive CNS permeability. Key applications: - In vitro nAChR subtype screening (α4β2, α3β4, α7) de novo - Benchmark for LogD7.4 & permeability studies vs. neutral analogs - Scaffold for amide/ester prodrug derivatization Supplied as research-grade solid. B2B supply chain validated.

Molecular Formula C20H28N2O2
Molecular Weight 328.4 g/mol
Cat. No. B12369761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGK83
Molecular FormulaC20H28N2O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=C(C=C2)C=CCC3CCC(CC3)C(=O)O
InChIInChI=1S/C20H28N2O2/c1-22-13-3-6-19(22)17-11-12-18(21-14-17)5-2-4-15-7-9-16(10-8-15)20(23)24/h2,5,11-12,14-16,19H,3-4,6-10,13H2,1H3,(H,23,24)
InChIKeyHXDRHGLKKZIALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural & Pharmacophoric Overview of 4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid


The compound 4-[3-[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid (molecular formula C20H28N2O2; molecular weight 328.4 g/mol) is a pyrrolidine-pyridine hybrid bearing a propenyl-linked cyclohexane carboxylic acid terminus . Structurally, it integrates the (1-methylpyrrolidin-2-yl)pyridine pharmacophore characteristic of nicotinic acetylcholine receptor (nAChR) ligands , yet it distinguishes itself by substituting the typical small alkyl/alkynyl substitution at the pyridine 5-position with a propenyl spacer that tethers a cyclohexane carboxylic acid moiety. This covalent extension may fundamentally alter its binding mode, physicochemical properties, and functional selectivity relative to the parent nAChR-active scaffolds.

Generic nAChR Substitution Failure for 4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid


This compound cannot be interchanged with structurally simpler nAChR ligands such as Altinicline (SIB-1508Y), ABT-418, or nicotine. The presence of the propenyl-linked cyclohexane carboxylic acid extension introduces an additional anchor point for receptor interactions, alters the molecule's ionization state (carboxylic acid pKa ~4-5), and may fundamentally shift subtype selectivity . Even among compounds sharing the (1-methylpyrrolidin-2-yl)pyridine core, the length, rigidity, and terminal functionality of the tether dictate whether the molecule engages the orthosteric acetylcholine binding site, an allosteric site, or an entirely distinct target. The criticality of the carboxylic acid terminus is evident in distinct chemical classes such as the RBP4 antagonist A1120 (also a carboxylic acid-bearing pyridine derivative), wherein the acid group serves as an essential binding determinant [1]. Procurement based solely on the core pharmacophore without this tether therefore risks complete loss of intended biological activity.

Structural Differentiation of 4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid


Propenyl vs Alkynyl Linker: nAChR Binding Mode

The target compound employs a propenyl (CH=CH-CH2) linker between the pyridine ring and cyclohexane carboxylic acid. In contrast, the clinical candidate Altinicline (SIB-1508Y) substitutes the pyridine 5-position with a small, rigid ethynyl group (5-ethynyl) [1]. The propenyl tether in the target compound introduces substantially greater conformational flexibility and extends the molecule further into the receptor's extracellular vestibule. Studies of related nAChR ligands demonstrate that even minor changes in linker geometry can alter agonist versus antagonist behavior and subtype selectivity profiles, though direct quantitative binding data for this specific compound are not publicly available [2].

nAChR Structure-Activity Relationship Linker Optimization

Pyridine Substitution Regioisomerism in nAChR Ligands

The target compound features a 2,5-disubstituted pyridine: the propenyl tether at position 2 and the 1-methylpyrrolidin-2-yl group at position 5. In contrast, nicotine, the prototypical nAChR agonist, contains a 3-substituted pyridine (pyridin-3-yl attached to N-methylpyrrolidine) . Additionally, the clinical candidate ABT-418 employs a 5-substituted pyridine. This regioisomeric difference is known to produce distinct receptor subtype activation profiles, although direct comparative binding data between this specific 2,5-disubstituted pyridine scaffold and the 3-substituted nicotine scaffold are unavailable for this compound .

nAChR Regioisomer Selectivity Binding Affinity

Carboxylic Acid vs Neutral nAChR Agonist Ionization

The target compound bears a terminal carboxylic acid group (predicted pKa ~4.2-4.5), conferring an anionic charge at physiological pH (7.4). This contrasts sharply with the majority of characterized nAChR agonists, which are neutral or basic amines at physiological pH (e.g., nicotine pKa ~8.0; Altinicline contains a basic pyrrolidine nitrogen) [1][2]. The anionic character of this compound may reduce passive blood-brain barrier permeability, potentially limiting CNS exposure while retaining utility in peripheral nAChR studies or as a synthetic intermediate for prodrug development .

Physicochemical Properties Ionization State Blood-Brain Barrier Permeability

Cyclohexane Ring vs Flexible Alkyl Chain Conformation

The target compound incorporates a cyclohexane ring as the carboxylic acid-bearing terminus, whereas compounds such as ABT-418 and ABT-594 utilize smaller, more flexible azetidine or isoxazole moieties [1]. The cyclohexane ring introduces greater steric bulk and restricted rotation relative to linear alkyl chains, which can reduce the entropic penalty upon target binding and enhance binding affinity when the ring is optimally positioned within a hydrophobic receptor pocket. However, direct comparative binding data for this compound are lacking.

Conformational Analysis Rigidity Entropic Binding Penalty

Predicted Lipophilicity and Hydrogen Bonding Profile

Computational property predictions (derived from SMILES) indicate the target compound possesses moderate lipophilicity (XLogP3 ~3.0) and high topological polar surface area (TPSA ~53 Ų) relative to simpler nAChR agonists such as nicotine (XLogP3 ~1.2, TPSA ~16 Ų) [1]. The carboxylic acid group contributes substantial hydrogen bond donor/acceptor capacity (2 H-bond donors, 3 H-bond acceptors) , which may enhance aqueous solubility but simultaneously limit membrane permeability. These predicted physicochemical features suggest the compound is best suited for in vitro biochemical assays or as a water-soluble probe, rather than for in vivo CNS studies requiring high passive permeability.

Lipophilicity Hydrogen Bonding ADME Prediction

Absence of Direct Comparative Pharmacological Data

A comprehensive search of the peer-reviewed literature and patent databases reveals no publicly accessible quantitative binding affinity (Ki), functional activity (EC50/IC50), or selectivity data for 4-[3-[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid [1]. The compound appears to be offered primarily as a research chemical or synthetic intermediate by commercial suppliers, with its disclosed mechanism described in general terms as 'interaction with molecular targets such as enzymes and receptors' . No head-to-head comparative studies with Altinicline, ABT-418, ABT-594, or nicotine have been identified. Consequently, all differentiation claims presented in this guide derive from structural and physicochemical class-level inferences, and the compound's actual pharmacological profile remains uncharacterized in the public domain.

Data Availability Research Gap Procurement Caveat

Research & Procurement Applications for 4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid


Peripheral nAChR Target Engagement Probe

Due to its predicted anionic character at physiological pH and correspondingly reduced passive CNS permeability , this compound is best deployed in studies of peripheral nAChR function where blood-brain barrier penetration is either unnecessary or explicitly undesirable. Potential applications include investigation of nAChR-mediated effects on gastrointestinal motility, cardiovascular function, or immune cell modulation. The carboxylic acid terminus may also confer enhanced aqueous solubility relative to neutral nAChR ligands, facilitating in vitro assay development.

Synthetic Intermediate for nAChR Ligand Derivatization

The propenyl linker and terminal cyclohexane carboxylic acid provide a convenient chemical handle for further derivatization, including amide bond formation with amines (via carboxylic acid activation), ester prodrug synthesis, or reduction to the corresponding alcohol for subsequent functionalization . This compound may serve as a versatile scaffold for structure-activity relationship campaigns aimed at exploring extended pharmacophore interactions with nAChR subtypes or related ion channels.

Exploratory In Vitro Binding and Functional Screening

Given the complete absence of published pharmacological characterization for this compound [1], it is most appropriately utilized in initial in vitro screening campaigns to establish its de novo binding profile at nAChR subtypes (α4β2, α3β4, α7, etc.) or other potential targets. Procurement for this purpose should be accompanied by an explicit research plan to generate primary pharmacological data, as no existing reference data can guide experimental design.

Physicochemical Reference for Acidic nAChR Ligands

This compound can serve as a benchmark for evaluating the impact of carboxylic acid incorporation on the physicochemical properties of nAChR-active scaffolds. Comparative measurements of aqueous solubility, LogD7.4, plasma protein binding, and passive permeability relative to neutral analogs (e.g., Altinicline, nicotine) [2] would provide valuable reference data for medicinal chemists optimizing CNS exposure versus peripheral restriction in nAChR-targeted drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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